molecular formula C20H19BrClN3O2S B2797876 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide CAS No. 422287-94-3

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide

Katalognummer B2797876
CAS-Nummer: 422287-94-3
Molekulargewicht: 480.81
InChI-Schlüssel: OURNAAIXLKEILV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C20H19BrClN3O2S and its molecular weight is 480.81. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

Research has explored the synthesis of quinazolinone derivatives, demonstrating moderate antitumor activity against malignant tumor cells, with certain compounds showing heightened sensitivity in specific cancer cell lines, such as the UO31 renal cancer cell line. These studies indicate the potential of quinazolinone-based compounds in cancer treatment strategies (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antibacterial and antifungal properties. Several novel derivatives showed significant antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Patel & Patel, 2010; Patel et al., 2010).

Synthesis and Biological Evaluation

The development of quinazolinone compounds extends to various biological evaluations, including their potential as antiparkinsonian agents and Alzheimer's disease drug candidates. These studies underscore the versatility of quinazolinone derivatives in addressing a range of neurological disorders, showcasing their potential in neuropharmacology (Kumar et al., 2012; Rehman et al., 2018).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(4-chlorophenyl)ethyl]butanamide, which is synthesized from butyric acid and 4-chloroaniline. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "butyric acid", "4-chloroaniline", "thionyl chloride", "sodium hydroxide", "triethylamine", "ethyl acetate", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "N-[2-(4-chlorophenyl)ethyl]butanamide" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "1. Dissolve 2-aminobenzoic acid in thionyl chloride and reflux for 4 hours.", "2. Remove excess thionyl chloride under reduced pressure.", "3. Add sodium hydroxide to the residue and stir for 30 minutes.", "4. Extract the product with ethyl acetate and dry over magnesium sulfate.", "5. Purify the product by column chromatography to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of N-[2-(4-chlorophenyl)ethyl]butanamide:", "1. Dissolve butyric acid and 4-chloroaniline in triethylamine and reflux for 4 hours.", "2. Remove excess triethylamine under reduced pressure.", "3. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the residue and stir for 24 hours.", "4. Extract the product with ethyl acetate and dry over magnesium sulfate.", "5. Purify the product by column chromatography to obtain N-[2-(4-chlorophenyl)ethyl]butanamide.", "Coupling of intermediates:", "1. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(4-chlorophenyl)ethyl]butanamide in dichloromethane.", "2. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the mixture and stir for 24 hours.", "3. Purify the product by column chromatography to obtain the final product '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide'." ] }

CAS-Nummer

422287-94-3

Produktname

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide

Molekularformel

C20H19BrClN3O2S

Molekulargewicht

480.81

IUPAC-Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide

InChI

InChI=1S/C20H19BrClN3O2S/c21-14-5-8-17-16(12-14)19(27)25(20(28)24-17)11-1-2-18(26)23-10-9-13-3-6-15(22)7-4-13/h3-8,12H,1-2,9-11H2,(H,23,26)(H,24,28)

InChI-Schlüssel

OURNAAIXLKEILV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.